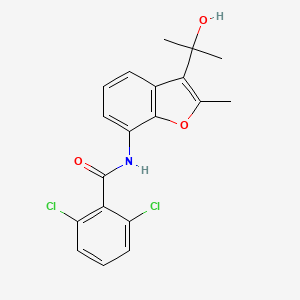

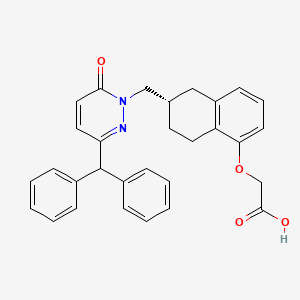

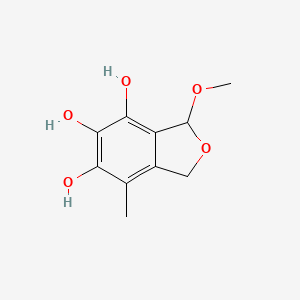

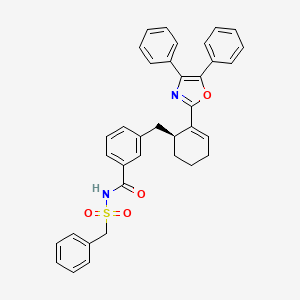

![molecular formula C20H24N4O4 B1674090 (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid CAS No. 182198-53-4](/img/structure/B1674090.png)

(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-767679 est un antagoniste puissant du récepteur du fibrinogène N-{[7-(pipérazin-1-yl)-3,4-dihydro-1(1H)-isoquinolinone-2-yl]acétyl}-3(S)-(éthynyl)-β-alanine . Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, notamment dans le domaine des maladies cardiovasculaires en raison de sa capacité à inhiber l'agrégation plaquettaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de L-767679 implique plusieurs étapes, à partir de produits de départ disponibles dans le commerce. Les étapes clés comprennent :

Formation du noyau isoquinolinone : Cela implique la cyclisation de précurseurs appropriés pour former le cycle isoquinolinone.

Introduction de la partie pipérazine : Cette étape implique la réaction de substitution nucléophile pour introduire le groupe pipérazine.

Acétylation et éthynylation :

Méthodes de production industrielle : La production industrielle de L-767679 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L-767679 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels présents dans la molécule.

Réduction : Cette réaction peut réduire des groupes fonctionnels spécifiques, modifiant les propriétés du composé.

Substitution : Cela implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut donner des alcools .

Applications De Recherche Scientifique

L-767679 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'antagonisme du récepteur du fibrinogène.

Biologie : Étudié pour ses effets sur l'agrégation plaquettaire et les mécanismes de coagulation du sang.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

5. Mécanisme d'action

L-767679 exerce ses effets en se liant aux récepteurs du fibrinogène sur les plaquettes, inhibant ainsi l'agrégation plaquettaire. Cette action empêche la formation de caillots sanguins, ce qui en fait un agent thérapeutique potentiel pour des affections telles que la thrombose et d'autres maladies cardiovasculaires. Les cibles moléculaires impliquées comprennent les récepteurs glycoprotéine IIb/IIIa sur les plaquettes .

Composés similaires :

Tirofiban : Un autre antagoniste du récepteur du fibrinogène avec des applications thérapeutiques similaires.

Eptifibatide : Un heptapeptide cyclique qui inhibe également l'agrégation plaquettaire.

Abciximab : Un anticorps monoclonal qui cible le récepteur glycoprotéine IIb/IIIa.

Unicité de L-767679 : L-767679 est unique en raison de sa structure chimique spécifique, qui lui confère une affinité de liaison et une sélectivité distinctes pour les récepteurs du fibrinogène. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Mécanisme D'action

L-767679 exerts its effects by binding to fibrinogen receptors on platelets, thereby inhibiting platelet aggregation. This action prevents the formation of blood clots, making it a potential therapeutic agent for conditions such as thrombosis and other cardiovascular diseases. The molecular targets involved include the glycoprotein IIb/IIIa receptors on platelets .

Comparaison Avec Des Composés Similaires

Tirofiban: Another fibrinogen receptor antagonist with similar therapeutic applications.

Eptifibatide: A cyclic heptapeptide that also inhibits platelet aggregation.

Abciximab: A monoclonal antibody that targets the glycoprotein IIb/IIIa receptor.

Uniqueness of L-767679: L-767679 is unique due to its specific chemical structure, which provides a distinct binding affinity and selectivity for fibrinogen receptors. This makes it a valuable compound for research and potential therapeutic applications .

Propriétés

Numéro CAS |

182198-53-4 |

|---|---|

Formule moléculaire |

C20H24N4O4 |

Poids moléculaire |

384.4 g/mol |

Nom IUPAC |

(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid |

InChI |

InChI=1S/C20H24N4O4/c1-2-15(11-19(26)27)22-18(25)13-24-8-5-14-3-4-16(12-17(14)20(24)28)23-9-6-21-7-10-23/h1,3-4,12,15,21H,5-11,13H2,(H,22,25)(H,26,27)/t15-/m1/s1 |

Clé InChI |

QTVKUFZTCJLGEJ-OAHLLOKOSA-N |

SMILES |

C#CC(CC(=O)O)NC(=O)CN1CCC2=C(C1=O)C=C(C=C2)N3CCNCC3 |

SMILES isomérique |

C#C[C@H](CC(=O)O)NC(=O)CN1CCC2=C(C1=O)C=C(C=C2)N3CCNCC3 |

SMILES canonique |

C#CC(CC(=O)O)NC(=O)CN1CCC2=C(C1=O)C=C(C=C2)N3CCNCC3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

L 767,679 L 767679 L-767,679 L-767679 N-((7-(piperazin-1-yl)-3,4-dihydro-1(1H)-isoquinolinone-2-yl)acetyl)-3-(ethynyl)-beta-alanine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.